4-(4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-3-ethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one 4-(4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-3-ethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0874301
InChI: InChI=1S/C30H31NO6/c1-4-34-28-20-23(19-26-30(32)37-29(31-26)24-8-6-5-7-9-24)11-13-27(28)36-17-15-33-14-16-35-25-12-10-21(2)22(3)18-25/h5-13,18-20H,4,14-17H2,1-3H3/b26-19-
SMILES: CCOC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OCCOCCOC4=CC(=C(C=C4)C)C
Molecular Formula: C30H31NO6
Molecular Weight: 501.6 g/mol

4-(4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-3-ethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one

CAS No.:

Cat. No.: VC0874301

Molecular Formula: C30H31NO6

Molecular Weight: 501.6 g/mol

* For research use only. Not for human or veterinary use.

4-(4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-3-ethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one -

Specification

Molecular Formula C30H31NO6
Molecular Weight 501.6 g/mol
IUPAC Name (4Z)-4-[[4-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy]-3-ethoxyphenyl]methylidene]-2-phenyl-1,3-oxazol-5-one
Standard InChI InChI=1S/C30H31NO6/c1-4-34-28-20-23(19-26-30(32)37-29(31-26)24-8-6-5-7-9-24)11-13-27(28)36-17-15-33-14-16-35-25-12-10-21(2)22(3)18-25/h5-13,18-20H,4,14-17H2,1-3H3/b26-19-
Standard InChI Key WDSUHSQNYZJYCW-XHPQRKPJSA-N
Isomeric SMILES CCOC1=C(C=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3)OCCOCCOC4=CC(=C(C=C4)C)C
SMILES CCOC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OCCOCCOC4=CC(=C(C=C4)C)C
Canonical SMILES CCOC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OCCOCCOC4=CC(=C(C=C4)C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator